molecular formula C7H10N2O2 B087091 methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 10250-59-6

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B087091
CAS RN: 10250-59-6
M. Wt: 154.17 g/mol
InChI Key: KYQGPXFQWUSRMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves one-pot reactions, with methods ranging from the condensation of acetylenedicarboxylates with hydrazines to reactions involving dimethyl acetylene dicarboxylate (DMAD) and phenyl hydrazine under reflux conditions. These methods have been employed to prepare compounds with structural similarities, indicating potential pathways for the synthesis of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Saeed, Arshad, & Flörke, 2012).

Molecular Structure Analysis

Molecular structure investigations often combine experimental and theoretical studies, such as density functional theory (DFT) calculations, to elucidate the configurations of pyrazole derivatives. These studies offer insights into the molecular geometries, NMR chemical shifts, and IR spectra, providing a foundation for understanding the structural nuances of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Viveka et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including pyrolysis and cyclocondensation, influenced by substituent effects. These reactions highlight the reactivity and potential for functionalization of the pyrazole core, relevant for understanding the chemical behavior of methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Mcgreer, Morris, & Carmichael, 1963).

Physical Properties Analysis

Physical properties, including crystallization behavior and molecular packing, can be deduced from related compounds. Studies involving X-ray diffraction have detailed the crystal structures of similar pyrazole derivatives, shedding light on the solid-state characteristics that might be expected for methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Jiao, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles and the stability of various functional groups, can be inferred from synthetic routes and reactions of structurally similar molecules. The synthesis and reactivity studies provide valuable information on the chemical versatility and potential applications of pyrazole derivatives, which could extend to methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Hanzlowsky et al., 2003).

Scientific Research Applications

  • Structural and Spectral Investigations : Research has been conducted on structurally similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, focusing on experimental and theoretical studies including NMR, FT-IR spectroscopy, and X-ray diffraction techniques. This work contributes to understanding the molecular structure and properties of these compounds (Viveka et al., 2016).

  • Synthesis Techniques : Various synthesis methods have been developed for related pyrazole compounds, such as Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, through one-pot reactions, demonstrating the versatility and adaptability of synthesis processes for these compounds (Saeed, Arshad, & Flörke, 2012).

  • Coordination Chemistry : Research involving pyrazole-dicarboxylate acid derivatives has been used to study the coordination and crystallization properties of these molecules with metals like Cu, Co, and Zn, leading to insights into their potential applications in coordination chemistry and crystal engineering (Radi et al., 2015).

  • Novel Molecule Synthesis : The cyclocondensation process has been used to create novel molecules, including methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates, highlighting the potential for producing diverse compounds for various applications (Pereira et al., 2017).

  • Biological Applications : Studies have explored the use of related pyrazole derivatives as inhibitors of specific enzymes in organisms like Plasmodium falciparum, suggesting potential applications in medical and pharmaceutical research (Strašek et al., 2019).

  • Corrosion Inhibition : Research on pyrazole derivatives has demonstrated their effectiveness as corrosion inhibitors, indicating potential industrial applications in protecting metals against corrosion (Ouali et al., 2013).

  • Anti-inflammatory and Antioxidant Properties : Some studies have focused on the synthesis and evaluation of pyrazole derivatives, including compounds structurally similar to methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, for their potential antioxidant and anti-inflammatory properties, which could be beneficial in pharmacological applications (Кorobko et al., 2018).

Safety And Hazards

While specific safety and hazard information for methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is not available, similar compounds have been noted to cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

methyl 2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)9(2)8-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQGPXFQWUSRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480979
Record name methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS RN

10250-59-6
Record name methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Huang, A Liu, W Liu, X Liu, Y Ren… - Heterocyclic …, 2017 - degruyter.com
Fourteen 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings were synthesized and characterized by 1 H NMR, mass spectrometry and elemental analysis. …
Number of citations: 19 www.degruyter.com
G Auciello, A Di Marco, O Gonzalez Paz… - Journal of Medicinal …, 2020 - ACS Publications
Mutations in the human PANK2 gene are implicated in neurodegenerative diseases such as pantothenate kinase-associated neurodegeneration (PKAN) and result in low levels of …
Number of citations: 6 pubs.acs.org

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